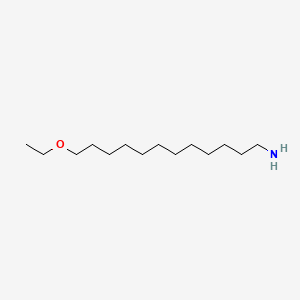
12-Ethoxydodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
12-Ethoxydodecan-1-amine is generally synthesized through the reaction of dodecylamine with ethoxylating agents such as ethylene oxide. The reaction typically proceeds by blowing ethylene oxide through the amine at elevated temperatures (around 180°C) and under 1-2 bar of pressure, with potassium hydroxide serving as a catalyst . This process is highly exothermic and requires careful control to avoid thermal runaway .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves continuous feeding of dodecylamine and ethylene oxide into a reactor, maintaining the reaction conditions to ensure consistent product quality. The resulting product is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
12-Ethoxydodecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylated group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ethoxylated amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethoxylated amines.
Wissenschaftliche Forschungsanwendungen
12-Ethoxydodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Widely used in the paint and dye industry as a dispersant, in industrial cleaning agents, and in petroleum processing as an emulsifier
Wirkmechanismus
The primary mechanism of action of amines, C12-18-alkyl, ethoxylated is its ability to reduce surface tension, making it easier for liquids to penetrate into other substances. This property is due to the ethoxylated group’s ability to interact with both hydrophilic and hydrophobic molecules, allowing it to act as an effective emulsifier and wetting agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alcohol Ethoxylates: These are similar in structure but are derived from alcohols instead of amines.
Ethoxylated Fatty Acids: These compounds have similar surfactant properties but are derived from fatty acids.
Ethoxylated Phenols: These are used in similar applications but have different chemical properties due to the phenol group
Uniqueness
12-Ethoxydodecan-1-amine is unique due to its combination of amine and ethoxylated groups, providing both basicity and surfactant properties. This makes it particularly effective in applications requiring both emulsification and pH adjustment .
Eigenschaften
CAS-Nummer |
72968-37-7 |
|---|---|
Molekularformel |
C14H31NO |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
12-ethoxydodecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h2-15H2,1H3 |
InChI-Schlüssel |
CPDAIPKBTBUVDV-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCN |
Kanonische SMILES |
CCOCCCCCCCCCCCCN |
Key on ui other cas no. |
72968-37-7 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















